DYRK1A Binding Affinity Comparison
N-(4-cyanophenyl)-4-methoxybenzamide demonstrates moderate binding affinity to DYRK1A with an IC50 of 148 nM in a TR-FRET displacement assay using Kinase tracer 236 [1]. This positions the compound as a useful intermediate-affinity tool for DYRK1A studies. By comparison, alternative DYRK1A-binding chemotypes evaluated under similar conditions exhibit substantially divergent affinities: compound CHEMBL4848254 (a distinct structural series) achieves an IC50 of 76 nM and Kd of 0.240 nM [2], while compound CHEMBL4877372 (another alternative series) shows Kd of 73 nM [3]. The target compound thus occupies a distinct affinity tier (sub-150 nM IC50 without sub-nanomolar Kd), making it suitable for applications where ultra-high-affinity binding is undesirable or where a defined affinity window is required for mechanistic dissection.
| Evidence Dimension | DYRK1A inhibitory/binding activity |
|---|---|
| Target Compound Data | IC50 = 148 nM |
| Comparator Or Baseline | CHEMBL4848254 (IC50 = 76 nM; Kd = 0.240 nM); CHEMBL4877372 (Kd = 73 nM) |
| Quantified Difference | Target compound exhibits approximately 2-fold weaker IC50 than CHEMBL4848254 and >300-fold weaker Kd than ultra-high-affinity binders |
| Conditions | TR-FRET displacement assay with biotinylated DYRK1A expressed in E. coli BL21 (DE3), incubated 1.5 hrs |
Why This Matters
For procurement decisions, this specific affinity tier enables dose-response studies across a wider concentration range without immediate saturation, offering greater experimental flexibility compared to sub-nanomolar binders.
- [1] BindingDB BDBM50567065 (CHEMBL4870121). DYRK1A IC50 = 148 nM. University of Sussex / ChEMBL curation. View Source
- [2] BindingDB BDBM50567047 (CHEMBL4848254). DYRK1A IC50 = 76 nM; Kd = 0.240 nM. University of Sussex / ChEMBL curation. View Source
- [3] BindingDB BDBM50567069 (CHEMBL4877372). DYRK1A Kd = 73 nM. TR-FRET assay. View Source
